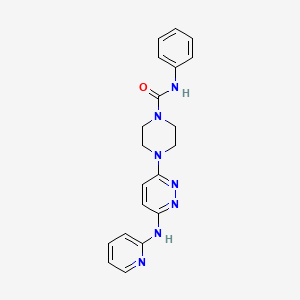

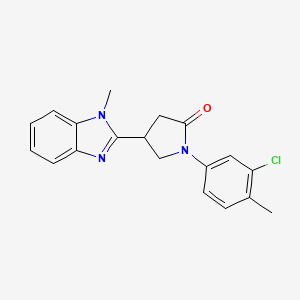

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . The structures of these compounds were confirmed by IR and NMR (1 H and 13 C) spectral analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step nucleophilic substitution reaction using 2,4,6-trichloro-1,3,5-triazine, 2-aminopyridine, biologically active isonicotic acid hydrazide, and different aromatic amines .科学的研究の応用

Metabolism and Mechanism of Action

- Metabolism in Chronic Myelogenous Leukemia (CML) Patients: Flumatinib, a compound structurally similar to N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, was studied for its metabolism in CML patients. It was found that flumatinib's main metabolites involve N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, suggesting that electron-withdrawing groups facilitate amide bond cleavage, leading to the formation of a carboxylic acid and an amine (Gong et al., 2010).

Pharmacological Applications

- Inhibitors of Soluble Epoxide Hydrolase: Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, closely related to the chemical structure of interest, has demonstrated its role as potent inhibitors of soluble epoxide hydrolase. These compounds show promise in various disease models by affecting serum biomarkers related to inflammation and vascular dysfunction (Thalji et al., 2013).

Anticancer Activities

- Anticancer Activities Against Prostate Cancer Cells: A study focused on synthesizing molecules starting from a compound structurally similar to this compound revealed moderate cytotoxic activity against prostate cancer cell lines. This research underscores the potential of such compounds in developing cancer therapeutics (Demirci & Demirbas, 2019).

Anti-Angiogenic and DNA Cleavage Activities

- Anti-Angiogenic and DNA Cleavage Studies: Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their ability to inhibit angiogenesis using the chick chorioallantoic membrane (CAM) model and their DNA cleavage capabilities. These compounds showed significant anti-angiogenic and DNA cleavage activities, highlighting their potential as anticancer agents (Kambappa et al., 2017).

将来の方向性

作用機序

Target of Action

The primary target of N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern. The compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The compound’s interaction with its target leads to inhibition of the bacterium’s growth, thereby exhibiting its anti-tubercular activity .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound interferes with the essential biochemical pathways of mycobacterium tuberculosis h37ra, thereby inhibiting its growth .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This leads to its anti-tubercular activity. The compound has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

特性

IUPAC Name |

N-phenyl-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c28-20(22-16-6-2-1-3-7-16)27-14-12-26(13-15-27)19-10-9-18(24-25-19)23-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,22,28)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRCDEIVIHIGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2443307.png)

![3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2443312.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2443314.png)

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)